Molecular Weight Differentiation vs. Difluorobenzyloxy Analog
The target compound, 4-(2,6-difluoro-phenoxy)-benzaldehyde, is distinguished from the closely related 4-(2,6-difluorobenzyloxy)benzaldehyde by the absence of a methylene (-CH2-) bridge between the two aromatic rings . This results in a lower molecular weight and a different overall shape and electronic distribution, which can be a critical factor in designing molecules with specific binding affinities or pharmacokinetic properties [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 234.20 |
| Comparator Or Baseline | 4-(2,6-Difluorobenzyloxy)benzaldehyde: 248.22 |
| Quantified Difference | 14.02 g/mol lower |
| Conditions | Calculated from molecular formula |
Why This Matters
This difference in molecular weight and linker length can influence passive membrane permeability, binding pocket occupancy, and overall drug-likeness, providing a clear rationale for selecting one building block over the other in early-stage drug discovery [1].
- [1] Wingen, R., & Schmidt, W. (2004). Ortho substituted benzaldehydes, preparation thereof and use thereof. U.S. Patent No. 6,811,832 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
